

Potential Research Applications of Acid Yellow 199: A Technical Guide

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Compound of Interest

Compound Name: Acid Yellow 199

Cat. No.: B15553251

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Yellow 199 (C.I. 14205; CAS 70865-20-2) is a single azo dye traditionally utilized in the textile industry for coloring nylon and wool fibers.^[1] Its chemical structure, characterized by the presence of an azo bond ($-N=N-$), makes it a subject of significant interest in environmental science, particularly in studies focused on biodegradation and bioremediation. While its application in biomedical research is not extensively documented, its classification as a fluorescent dye suggests potential for broader applications in cellular imaging and as a biological probe. This technical guide provides a comprehensive overview of the current and potential research applications of **Acid Yellow 199**, with a focus on environmental remediation and an exploration of its prospective utility in the life sciences. Detailed experimental protocols, quantitative data, and conceptual frameworks for future research are presented to facilitate its use in a research setting.

Chemical and Physical Properties

Acid Yellow 199 is an orange, water-soluble powder.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
C.I. Name	Acid Yellow 199	[1][2]
CAS Number	70865-20-2	[1][2][3]
Molecular Formula	C ₁₉ H ₁₅ N ₄ NaO ₆ S	[1][3]
Molecular Weight	450.40 g/mol	[1][3]
Appearance	Bright orange powder	[1]
Solubility	Soluble in water	[1]
Class	Single azo dye	[1]

Research Applications in Environmental Science

The primary research application of **Acid Yellow 199** lies in its use as a model compound for studying the biodegradation and decolorization of azo dyes, which are significant environmental pollutants.

Biodegradation by *Shewanella oneidensis* MR-1

Shewanella oneidensis MR-1, a facultative anaerobe, has demonstrated the ability to decolorize **Acid Yellow 199**. This process is of interest for the bioremediation of textile wastewater.

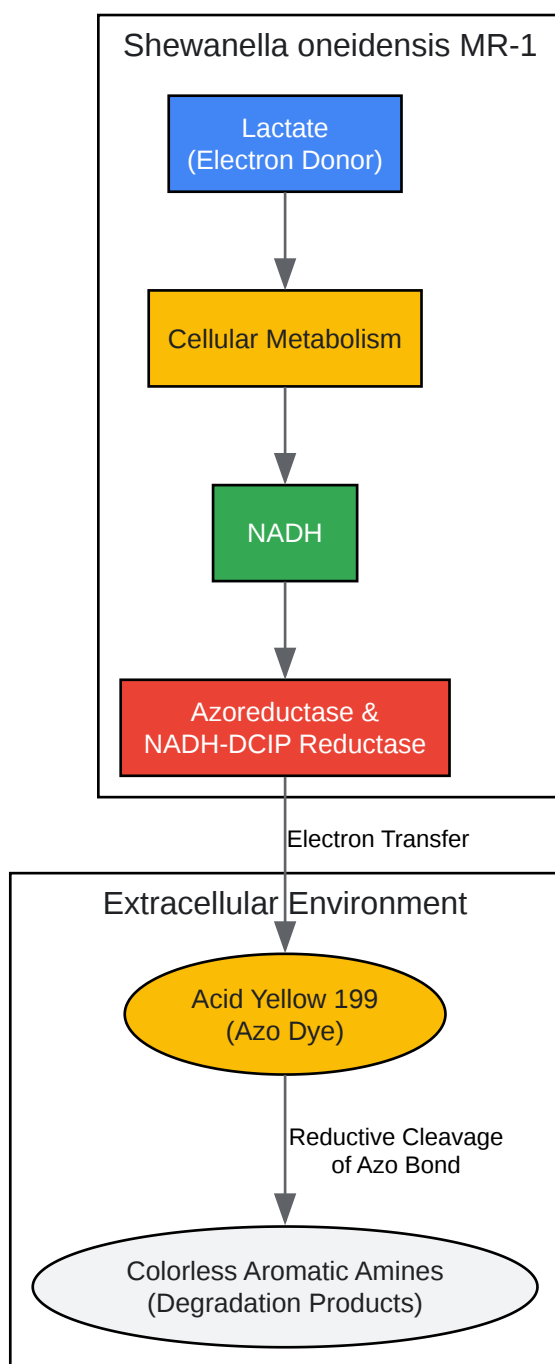
Parameter	Value/Observation	Reference
Decolorization Efficiency	78.25%	[4][5]
Optimal pH Range	6.0 - 8.0	[4][5]
Effect of Mg^{2+}	Slightly enhanced decolorization	[4][5]
Effect of Pb^{2+} , Cd^{2+} , Cu^{2+} , Fe^{3+} , Fe^{2+}	Inhibited decolorization	[4][5]
Mechanism	Reductive cleavage of the azo bond	[4][5]
Key Enzymes	NADH-DCIP reductase, Azoreductase	[4][5]

This protocol is adapted from studies on azo dye degradation by *S. oneidensis*. [4][5]

- Culture Preparation:
 - Culture *Shewanella oneidensis* MR-1 in Luria-Bertani (LB) medium under microaerophilic conditions.
 - Harvest cells in the mid-exponential phase by centrifugation.
 - Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).
- Decolorization Assay:
 - Prepare a reaction mixture containing a defined medium (e.g., minimal medium with lactate as an electron donor), the washed *S. oneidensis* MR-1 cells, and **Acid Yellow 199** at a specific concentration (e.g., 50-100 mg/L).
 - Incubate the mixture under microaerophilic or anaerobic conditions at a controlled temperature (e.g., 30°C).
 - At regular intervals, withdraw aliquots of the suspension.

- Centrifuge the aliquots to pellet the bacterial cells.
- Measure the absorbance of the supernatant at the maximum wavelength of **Acid Yellow 199** (approximately 430 nm) using a UV-Vis spectrophotometer.
- Calculation of Decolorization Efficiency:
 - Decolorization (%) = $[(A_0 - A_t) / A_0] * 100$
 - Where A_0 is the initial absorbance of the dye solution and A_t is the absorbance at time 't'.

The decolorization of **Acid Yellow 199** by *S. oneidensis* MR-1 involves an enzymatic reduction of the azo bond. This process is a key part of the bacterium's extracellular electron transfer pathway.



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Caption: Enzymatic degradation of **Acid Yellow 199** by *S. oneidensis* MR-1.

Biodegradation by Laccase Enzymes

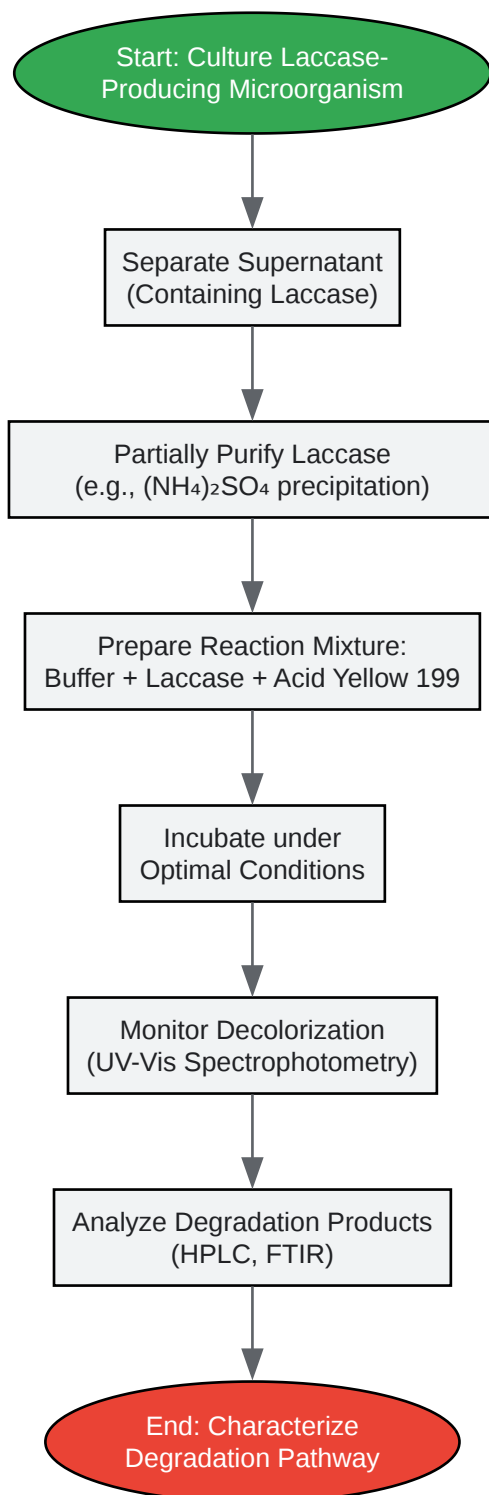
Laccases are multi-copper oxidases that can decolorize a wide range of synthetic dyes. Their potential in degrading **Acid Yellow 199** has been investigated.

Parameter	Value/Observation	Reference
Source of Laccase	Bacillus sp. strain TR	[6]
Decolorization Efficiency	76.4% within 96 hours	[6]
Optimal pH	7.0	[6]
Optimal Temperature	37°C	[6]
Optimal Carbon Source	Maltose (1.0 g/L)	[6]
Optimal Nitrogen Source	Ammonium acetate (3.0 g/L)	[6]

This protocol is based on studies of azo dye degradation by bacterial laccases.[6]

- Enzyme Preparation:
 - Culture a laccase-producing microorganism (e.g., *Bacillus* sp.) in an optimized medium.
 - Separate the cells from the culture supernatant, which contains the extracellular laccase.
 - Partially purify the laccase from the supernatant (e.g., by ammonium sulfate precipitation).
- Decolorization Assay:
 - Prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate buffer, pH 5.0), the partially purified laccase, and **Acid Yellow 199**.
 - Incubate the mixture at the optimal temperature with shaking.
 - Monitor the decolorization by measuring the decrease in absorbance at the dye's λ_{max} .
- Analysis of Degradation Products:
 - Utilize techniques such as High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the intermediate and final products of

degradation.[6]



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Caption: Workflow for laccase-mediated degradation of **Acid Yellow 199**.

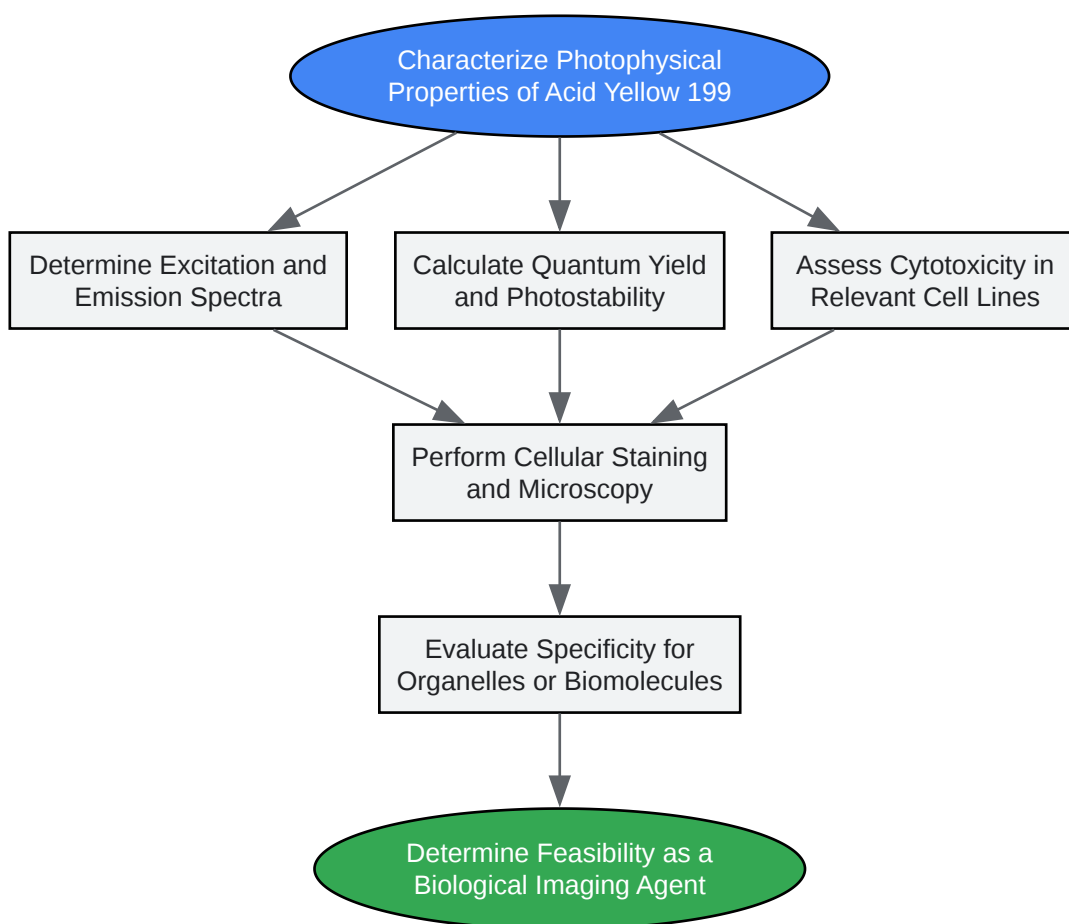
Potential Applications in Biomedical Research

While specific applications of **Acid Yellow 199** in biomedical research are not well-documented, its fluorescent properties open avenues for exploration.

Potential as a Fluorescent Probe for Cellular Imaging

Organic fluorescent dyes are widely used for labeling and visualizing biomolecules and cellular structures.[7] The utility of a fluorescent dye in biological imaging depends on properties such as its Stokes shift, quantum yield, photostability, and solubility in biological media.[8]

Proposed Research Workflow:



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Caption: Logical workflow for evaluating **Acid Yellow 199** in cell imaging.

Cytotoxicity and Drug Development Considerations

For any compound to be considered in a biological context, especially in drug development, its toxicity profile is paramount. The cytotoxicity of azo dyes can vary, and some have been shown to affect cell viability.^{[9][10]}

This is a generalized protocol for assessing the cytotoxicity of a compound like **Acid Yellow 199** in a human cell line (e.g., HepG2, a liver cell line often used in toxicity studies).

- Cell Culture:
 - Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
 - Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment:
 - Prepare a stock solution of **Acid Yellow 199** in a suitable solvent (e.g., water or DMSO).
 - Prepare serial dilutions of the stock solution in the cell culture medium.
 - Replace the medium in the 96-well plates with the medium containing different concentrations of **Acid Yellow 199**. Include appropriate vehicle controls.
- MTT Assay for Cell Viability:
 - After a specified incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
 - Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:

- Calculate the percentage of cell viability relative to the control.
- Determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

Acid Yellow 199 is a well-characterized azo dye with established applications as a model compound in environmental research, particularly in the study of microbial and enzymatic degradation of textile pollutants. The available data provides a solid foundation for further research in bioremediation technologies.

The potential of **Acid Yellow 199** in biomedical research remains largely untapped. Its fluorescent nature suggests that it could be explored as a probe for cellular imaging. However, a thorough characterization of its photophysical properties and a comprehensive assessment of its cytotoxicity in human cell lines are critical prerequisites for any such applications. Researchers in drug development should be mindful of the potential for azo compounds to be metabolized into aromatic amines, which may have toxicological implications. Future research should therefore focus on these unexplored areas to fully elucidate the scientific and technological potential of **Acid Yellow 199**.

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